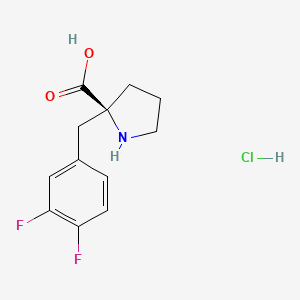

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of fluorinated organic compounds. It features a pyrrolidine ring, a benzyl group with difluorine substituents on the benzene ring, and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility and stability.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4-difluorobenzyl bromide and a suitable pyrrolidine derivative.

Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine derivative attacks the electrophilic carbon of the benzyl bromide under basic conditions.

Industrial Production Methods: Large-scale synthesis may involve continuous flow chemistry to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes several types of reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Major Products Formed: Oxidation typically yields the carboxylic acid, while reduction results in the corresponding alcohol.

Aplicaciones Científicas De Investigación

This compound has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Studied for its pharmacological properties, such as its potential use in drug design and development.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.

Comparación Con Compuestos Similares

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is unique due to its specific structural features. Similar compounds include:

3,4-Difluorobenzyl bromide

2,3-Difluorobenzyl bromide

4-Fluorobenzyl bromide

These compounds share the difluorinated benzyl group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Actividad Biológica

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217750-06-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄ClF₂NO₂

- Molecular Weight : 277.70 g/mol

- Purity : Typically >98% for research applications

- Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.

This compound exhibits its biological activity primarily through modulation of specific biochemical pathways. Research indicates that it may influence the p53 tumor suppressor pathway, which plays a critical role in cell cycle regulation and apoptosis. Activation of p53 is associated with the induction of cell death in cancer cells, suggesting potential applications in oncology .

Biological Activity

-

Antitumor Activity :

- In vitro studies have shown that this compound possesses significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC₅₀ value below 200 nM in wild-type p53 cancer cells, indicating strong antitumor potential .

- In vivo studies using mouse xenograft models revealed complete tumor regression without observable toxicity, suggesting a favorable therapeutic index .

- Pharmacokinetics :

- Comparative Studies :

Study 1: Efficacy in Cancer Models

A study conducted on various xenograft models demonstrated that administration of this compound at doses of 1, 3, or 10 mg/kg resulted in significant tumor size reduction across different cancer types. The most effective dose was found to be 10 mg/kg, leading to sustained remission in treated animals .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interaction with MDM2 leads to enhanced stabilization of p53 protein levels. This was evidenced by increased expression of p53 target genes involved in apoptosis and cell cycle arrest .

Data Tables

| Activity | IC₅₀ (nM) | In Vivo Efficacy | Notes |

|---|---|---|---|

| Antitumor Activity | <200 | Complete regression in mice | Strongly suggests clinical potential |

| p53 Activation | N/A | Increased target gene expression | Mechanism involves MDM2 inhibition |

Propiedades

IUPAC Name |

(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFDSBCFZCUFF-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661601 | |

| Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217750-06-5 | |

| Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.